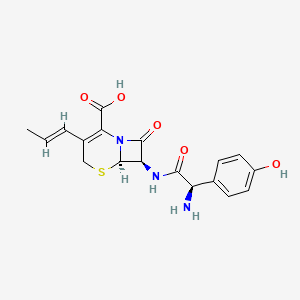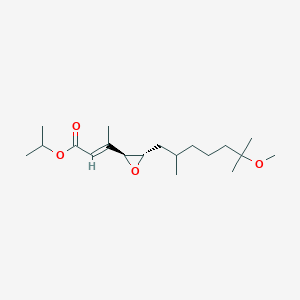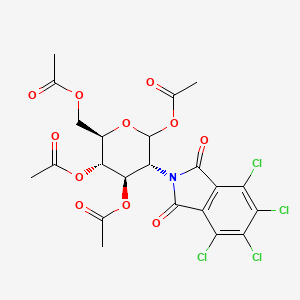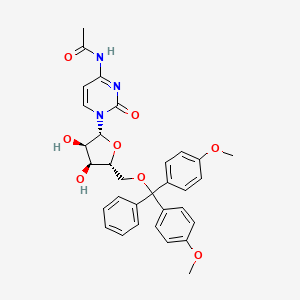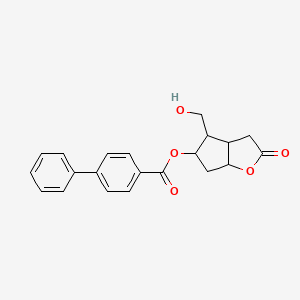
2'-Deoxyadenosine-5'-diphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-5’-diphosphate sodium salt is a purine nucleotide diphosphate containing adenine as the nucleobase. It is produced as a product of hypoxanthine oxidase action on hypoxanthine during purine degradation in the body . This compound is commonly used in biochemical and molecular biology research due to its role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Deoxyadenosine-5’-diphosphate sodium salt typically involves chemical synthesis methods. The process includes a series of reactions where the corresponding compounds are introduced into the adenosine molecule, followed by the formation of phosphate ester bonds . The specific synthetic route and reaction conditions can vary depending on the desired purity and quantity of the final product.
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-5’-diphosphate sodium salt involves large-scale chemical synthesis. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pH, and reactant concentrations . The final product is typically purified using techniques like high-performance liquid chromatography (HPLC) to ensure its quality.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of new nucleotide analogs .
Scientific Research Applications
2’-Deoxyadenosine-5’-diphosphate sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-5’-diphosphate sodium salt involves its interaction with various enzymes and molecular targets. It inhibits the polymerization of ADP and CDP by polynucleotide phosphorylase from Escherichia coli . Additionally, it can act as an alternative substrate or inhibitor for ATPase and DNA and RNA polymerase specificity studies . The compound’s effects are mediated through its interaction with specific molecular pathways involved in nucleotide metabolism and enzyme regulation.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine-5’-diphosphate sodium salt: This compound is used as a substrate for dGDP kinase or pyruvate kinase to produce dGTP, supporting DNA biosynthesis.
2’-Deoxycytidine-5’-diphosphate sodium salt: It is used in studies related to DNA synthesis and repair.
Uniqueness
2’-Deoxyadenosine-5’-diphosphate sodium salt is unique due to its specific role in inhibiting bacterial poly(A) polymerase and its use as an alternative substrate or inhibitor for ATPase and DNA and RNA polymerase specificity studies . Its applications in studying adenosine deaminase deficiency and its role in nucleotide metabolism further distinguish it from similar compounds .
Properties
CAS No. |
72003-83-9 |
|---|---|
Molecular Formula |
C10H13N5Na2O9P2 |
Molecular Weight |
455.17 g/mol |
IUPAC Name |
disodium;[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O9P2.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(23-7)2-22-26(20,21)24-25(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChI Key |
QPOQRKUWBIAHBO-OJSHLMAWSA-L |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Synonyms |
2'-DEOXYADENOSINE 5'-DIPHOSPHATE SODIUM SALT; 2'-DEOXYADENOSINE-5'-DIPHOSPHATE TRISODIUM SALT; DADP; 2'-deoxyadenosine 5'-diphosphate sodium; Adenosine 5'-(trihydrogen diphosphate), 2'-deoxy-, disodium salt; 2'-Deoxyadenosine-5'-diphosphate diso |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)
